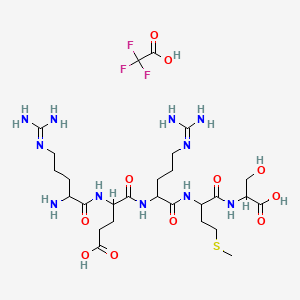
4-(2,3-Dioxoindolin-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dioxoindolin-5-yl)benzonitrile is an organic compound with the molecular formula C15H8N2O2 and a molecular weight of 248.241 g/mol . This compound is characterized by the presence of an indole moiety fused with a benzonitrile group, making it a significant molecule in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dioxoindolin-5-yl)benzonitrile typically involves the reaction of isatin derivatives with benzonitrile under specific conditions. One common method includes the use of a condensation reaction where isatin reacts with benzonitrile in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzonitrile derivatives, including this compound, often employs green chemistry approaches. For instance, the use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods not only improve the yield but also reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dioxoindolin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, primary amines, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dioxoindolin-5-yl)benzonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,5-Dihydro-4-methyl-5-oxo-1,3,4-oxadiazol-2-yl)benzonitrile: This compound shares a similar benzonitrile structure but differs in the presence of an oxadiazole ring.
Indoline-2,3-dione derivatives: These compounds have a similar indole moiety but vary in their substituents and functional groups.
Uniqueness
4-(2,3-Dioxoindolin-5-yl)benzonitrile is unique due to its specific combination of an indole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H8N2O2 |
|---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
4-(2,3-dioxo-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H8N2O2/c16-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
WSTKXOBIOIHHBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)NC(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


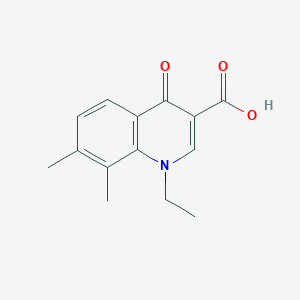
![Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B15095985.png)

![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)
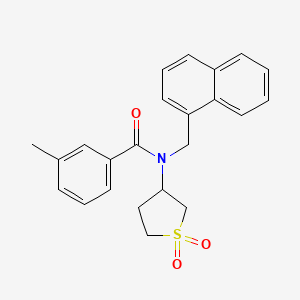
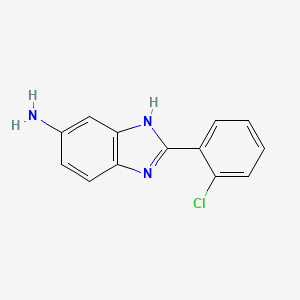
![3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15096011.png)

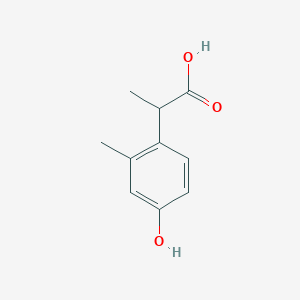
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
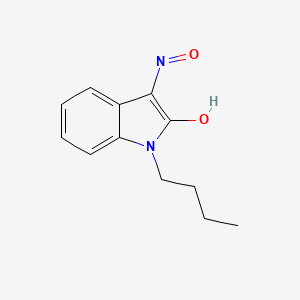
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
